molecular formula C9H14F3N B14863632 8-(2,2,2-Trifluoroethyl)-6-azaspiro[3.4]octane

8-(2,2,2-Trifluoroethyl)-6-azaspiro[3.4]octane

Cat. No.: B14863632
M. Wt: 193.21 g/mol
InChI Key: FYEDIPHNZDXWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,2,2-Trifluoroethyl)-6-azaspiro[3.4]octane is a compound that belongs to the class of spirocyclic amines. This compound is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. The presence of the trifluoroethyl group adds unique chemical properties, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,2,2-Trifluoroethyl)-6-azaspiro[3.4]octane typically involves the reaction of a suitable azaspiro compound with a trifluoroethylating agent. One common method includes the use of trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

8-(2,2,2-Trifluoroethyl)-6-azaspiro[3.4]octane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

8-(2,2,2-Trifluoroethyl)-6-azaspiro[3.4]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(2,2,2-Trifluoroethyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2,2,2-Trifluoroethyl)-6-azaspiro[3.4]octane is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .

Properties

Molecular Formula

C9H14F3N

Molecular Weight

193.21 g/mol

IUPAC Name

8-(2,2,2-trifluoroethyl)-6-azaspiro[3.4]octane

InChI

InChI=1S/C9H14F3N/c10-9(11,12)4-7-5-13-6-8(7)2-1-3-8/h7,13H,1-6H2

InChI Key

FYEDIPHNZDXWKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNCC2CC(F)(F)F

Origin of Product

United States

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